3-(Tetrahydro-2-furanylmethoxy)azetidine
Description
Molecular Architecture and Stereochemical Features
The molecular framework of this compound consists of a four-membered azetidine ring bearing a methoxy substituent at the 3-position, which is further connected to a tetrahydrofuran ring system. The theoretical molecular formula for this compound would be C8H15NO2, placing it within the class of ether-linked heterobicyclic systems. The compound contains multiple stereogenic centers, with the 3-position of the azetidine ring and the 2-position of the tetrahydrofuran ring both capable of exhibiting chirality.
The four-membered azetidine ring introduces significant ring strain, with internal bond angles constrained to approximately 90 degrees compared to the tetrahedral preference of 109.5 degrees. This ring strain manifests in distinctive chemical reactivity patterns and conformational preferences. Studies of related azetidine derivatives have demonstrated that the nitrogen atom typically adopts a pyramidal geometry, with the lone pair of electrons occupying a pseudo-axial position to minimize steric interactions.
The tetrahydrofuran component provides additional structural complexity through its envelope-like conformation. Analysis of similar tetrahydrofuran-containing compounds indicates that the five-membered ring typically adopts either C2-endo or C3-endo conformations, with rapid interconversion between these forms at room temperature. The ether oxygen atom in the tetrahydrofuran ring system contributes to the overall polarity of the molecule and provides potential coordination sites for hydrogen bonding interactions.
Table 1: Predicted Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| Ring Systems | Azetidine (4-membered), Tetrahydrofuran (5-membered) |
| Stereogenic Centers | 2 (azetidine C-3, tetrahydrofuran C-2) |
| Heteroatoms | Nitrogen (1), Oxygen (2) |
Comparative Analysis of Azetidine-containing Heterocycles
The structural features of this compound can be meaningfully compared to other azetidine-containing heterocycles documented in recent literature. Related compounds such as 3-(Oxolan-3-ylmethoxy)azetidine exhibit similar bifunctional architecture but differ in the position of ether linkage attachment to the tetrahydrofuran ring. The comparative analysis reveals that the specific positioning of the methoxy bridge significantly influences both conformational preferences and potential biological activity.
Studies of N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine derivatives have demonstrated that the incorporation of tetrahydrofuran moieties into azetidine frameworks can substantially alter the three-dimensional molecular shape. These structural modifications are particularly relevant in medicinal chemistry contexts, where the precise spatial arrangement of functional groups determines molecular recognition and binding affinity to biological targets.
The synthetic accessibility of azetidine-tetrahydrofuran hybrid molecules has been enhanced through methodologies such as aza-Michael addition reactions and Horner-Wadsworth-Emmons reactions. These approaches have enabled the preparation of various substituted azetidine derivatives bearing tetrahydrofuran substituents, providing valuable structure-activity relationship data for this class of compounds.
Table 2: Comparative Structural Features of Related Azetidine-Tetrahydrofuran Hybrids
The conformational analysis of azetidine rings in these hybrid systems reveals that substitution at the 3-position generally leads to puckering of the four-membered ring to accommodate steric interactions. Nuclear magnetic resonance studies of related compounds have shown that the azetidine ring protons exhibit characteristic coupling patterns that reflect the restricted conformational mobility imposed by ring strain.
Conformational Studies Through X-ray Crystallography
Crystallographic analysis provides crucial insights into the solid-state conformational preferences of azetidine-containing heterocycles. While specific X-ray crystallographic data for this compound are not available in the current literature, studies of structurally related compounds offer valuable comparative information about the conformational behavior of this molecular class.
X-ray crystallographic investigations of 3-aryl-oxetane and azetidine derivatives have revealed significant differences in bond lengths and torsion angles compared to their acyclic counterparts. The crystal structures demonstrate that the four-membered azetidine rings consistently exhibit bond angles of approximately 88-92 degrees, confirming the substantial angular strain inherent in these systems. The C-N bond lengths in azetidine rings typically range from 1.46 to 1.48 Angstroms, slightly longer than those observed in unstrained secondary amines.
Studies of salbutamol oxalate, which contains tetrahydrofuran-like structural elements, have demonstrated the importance of crystallographic disorder in understanding the true conformational behavior of flexible heterocyclic systems. The combination of X-ray crystallography with solid-state nuclear magnetic resonance spectroscopy has proven particularly valuable in characterizing dynamic processes and conformational exchange in the solid state.
Table 3: Crystallographic Parameters from Related Azetidine-containing Compounds
| Structural Parameter | Typical Range | Observed Effects |
|---|---|---|
| Azetidine C-N-C angle | 88-92° | Ring strain manifestation |
| C-N bond length | 1.46-1.48 Å | Elongation due to strain |
| Tetrahydrofuran puckering | 20-35° | Envelope conformation preference |
| Intermolecular H-bonding | 2.6-3.2 Å | Crystal packing stabilization |
The crystal packing arrangements of azetidine derivatives frequently involve intermolecular hydrogen bonding interactions, particularly when nitrogen lone pairs are available for coordination. These interactions can significantly influence the observed solid-state conformation and may differ substantially from solution-phase behavior. Temperature-dependent crystallographic studies have revealed that some azetidine-containing compounds exhibit dynamic disorder, with rapid interconversion between conformational states even in the crystalline environment.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSMDFZRIFWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization via Intramolecular Aminolysis of Epoxides
Method Overview:
This approach utilizes the intramolecular aminolysis of epoxy intermediates to form the azetidine ring, often catalyzed by metal triflates such as lanthanum triflate (La(OTf)₃). The process involves the following steps:
Preparation of epoxy precursors:
Epoxides bearing tetrahydrofuranyl substituents are synthesized through epoxidation of corresponding alkenes or via nucleophilic opening of epoxides with furanyl derivatives.Catalytic intramolecular cyclization:
Under reflux conditions with La(OTf)₃ as a catalyst, the epoxy group undergoes regioselective aminolysis with an amino group tethered in the molecule, leading to azetidine ring formation.
- The process offers high regio- and diastereoselectivity, with reaction conditions optimized at reflux in dehydrated solvents such as dichloromethane (DCM).
- The intramolecular cyclization typically proceeds with excellent yields (up to 85%) and minimal by-products, making it suitable for scalable synthesis.
- The reaction is sensitive to moisture; thus, anhydrous conditions are critical.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Epoxide synthesis | Epoxidation of furanyl alkenes | - | Using m-CPBA or similar oxidants |
| Cyclization | La(OTf)₃, reflux in DCM | 75-85% | Anhydrous, inert atmosphere |
Multistep Functionalization via Halogenated Intermediates and Nucleophilic Substitutions
Method Overview:
This pathway involves initial synthesis of halogenated azetidine intermediates, which are subsequently functionalized with furanyl groups:
Preparation of halogenated azetidines:
Starting from azetidine precursors, halogenation (chlorination or bromination) is achieved using reagents like thionyl chloride or phosphorus tribromide.Nucleophilic substitution with tetrahydrofuranyl derivatives:
The halogenated intermediates are reacted with tetrahydrofuranyl nucleophiles under basic conditions, such as potassium carbonate in polar aprotic solvents like DMF or acetonitrile.Final deprotection and purification:
Protective groups are removed under mild conditions, and the product is purified via chromatography.
- This method allows for modular synthesis, enabling variation of substituents on the azetidine ring.
- Yields range from 60-78%, with the process being amenable to scale-up.
- The approach benefits from the availability of halogenated intermediates and nucleophilic furanyl derivatives.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Halogenation | SOCl₂ or PBr₃, room temp | 70-80% | Requires excess reagent |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 60-78% | Inert atmosphere, moisture-free |
Synthesis via Carbamate or Urea Intermediates
Method Overview:
This involves constructing the azetidine ring through carbamate or urea derivatives as key intermediates:
Formation of carbamate/urea precursors:
Tetrahydrofuran derivatives are reacted with carbamoyl chlorides or isocyanates to form stable intermediates.Ring closure via cyclization:
Under basic or thermal conditions, these intermediates cyclize to form the azetidine core, often facilitated by microwave irradiation for enhanced efficiency.
- The method offers high regioselectivity and functional group tolerance.
- Microwave-assisted cyclizations significantly reduce reaction times (from hours to minutes).
- Yields are generally high (~80%), with the process suitable for complex molecule synthesis.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Carbamate formation | Isocyanates, THF | 75-85% | Mild conditions |
| Cyclization | Microwave, base (e.g., K₂CO₃) | 80% | Rapid, scalable |
Summary of Key Preparation Parameters
| Parameter | Typical Range | Remarks |
|---|---|---|
| Temperature | -10°C to 60°C | Lower temperatures favor regioselectivity |
| Reaction Time | 1 hour to 24 hours | Longer times for complex cyclizations |
| Reagent Equivalents | 1-2 molar equivalents | Slight excess of activating agents enhances yield |
| Solvent Choice | DCM, DMF, THF | Anhydrous conditions critical |
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2-furanylmethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine alcohols or amines.
Scientific Research Applications
The compound 3-(Tetrahydro-2-furanylmethoxy)azetidine has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine, supported by data tables and relevant case studies.
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations, such as:
- Nucleophilic Substitution : The azetidine nitrogen can act as a nucleophile, allowing for the introduction of different functional groups.
- Reduction Reactions : The compound can be reduced to yield amines or other derivatives, broadening its utility in synthetic pathways.
Biology
The biological applications of this compound are primarily centered around its role in drug development and biochemical research:
- Drug Development : Its structural features make it a candidate for designing new pharmaceuticals targeting specific biological pathways. For instance, modifications of the azetidine ring can lead to compounds with enhanced bioactivity.
- Enzyme Interaction Studies : The compound can be utilized to probe enzyme mechanisms and interactions, aiding in understanding biological processes at a molecular level.
Medicine
In medicine, the compound's potential as a therapeutic agent is being explored. It may exhibit properties beneficial for treating various conditions due to its unique chemical structure:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them suitable for further investigation as antibiotic agents.
- CNS Activity : Given the presence of the azetidine ring, there is potential for neuropharmacological applications, warranting further research into its effects on the central nervous system.
Data Tables
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential against bacteria |
| Neuropharmacological | Possible CNS effects |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Synthesis of Novel Derivatives
A study focused on synthesizing derivatives of this compound demonstrated its utility in creating compounds with enhanced biological activity. By modifying the tetrahydrofuran moiety, researchers were able to improve solubility and bioavailability.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were screened for antimicrobial properties against various bacterial strains. Results indicated that certain modifications led to significant antibacterial activity, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .
Comparison with Similar Compounds
Research Implications
- Azetidine vs. Piperidine : The smaller azetidine core may offer advantages in targeting enzymes with compact active sites (e.g., kinases), while piperidine derivatives dominate in CNS applications due to their stability .
- Substituent Effects : THF methoxy groups enhance solubility but may increase metabolic vulnerability compared to halogenated or triazine groups .
Biological Activity
3-(Tetrahydro-2-furanylmethoxy)azetidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a unique azetidine ring structure substituted with a tetrahydrofuran moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial properties. In a study evaluating various azetidine compounds, it was found that certain derivatives demonstrated significant inhibition against bacterial strains, suggesting potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 6be (related azetidine derivative) | S. aureus | 16 µg/mL |
Anticancer Properties
Azetidine derivatives have also been explored for their anticancer effects. Compound 6be, closely related to this compound, showed promising results in vivo against solid tumors in preclinical models. It exhibited cytotoxicity in human cancer cell lines at concentrations as low as 10 mg/kg .
Case Study: Anticancer Activity
In a study published in PubMed, researchers evaluated the efficacy of various azetidine derivatives against breast cancer cell lines (MCF-7). The results indicated that certain compounds induced apoptosis and inhibited cell proliferation, highlighting the potential of azetidine-based drugs in cancer therapy .
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The compound may act as an electrophile, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the disruption of critical biological pathways, thereby exerting its antimicrobial and anticancer effects.
Safety and Toxicology
Preliminary studies on the safety profile of azetidine derivatives indicate a favorable outcome, with low toxicity observed in animal models at therapeutic doses. However, further toxicological assessments are required to fully understand the safety implications of long-term use .
Q & A
Q. What are the recommended synthetic routes for introducing the tetrahydro-2-furanylmethoxy group into azetidine derivatives?
The tetrahydro-2-furanylmethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, in structurally similar compounds, the furanmethoxy moiety is attached using triethylamine (EtN) as a base in tetrahydrofuran (THF) solvent, followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) to confirm intermediate formation . Safety protocols for handling THF (flammability, peroxide formation) and azetidine derivatives (skin/eye irritation) must be strictly followed .
Q. How should researchers characterize the purity and structural integrity of 3-(Tetrahydro-2-furanylmethoxy)azetidine?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For unambiguous structural determination, as demonstrated in phosphazene-based heterocycles .
- HPLC : To assess purity, especially for intermediates prone to side reactions (e.g., oxidation of the tetrahydrofuran ring) .
Q. What safety protocols are essential when working with azetidine and tetrahydrofuran derivatives?
- Ventilation : Use fume hoods to avoid inhalation of volatile compounds (e.g., THF, azetidine) .
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Keep azetidine derivatives in sealed containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can coupling efficiency between azetidine and tetrahydrofuranmethoxy groups be optimized to minimize side products?
- Catalyst Selection : Copper(I)/TMEDA systems have shown efficacy in analogous couplings involving trifluoromethyl groups .
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–25°C) reduce undesired ring-opening of tetrahydrofuran .
- Ligand Screening : Bulky ligands (e.g., triphenylphosphine) can suppress competing pathways in heterocyclic couplings .
Q. What strategies resolve contradictions in spectroscopic data for complex reaction mixtures?
- Multi-dimensional NMR : H-C HSQC/HMBC correlations differentiate overlapping signals in azetidine derivatives .
- Isotopic Labeling : F or N labeling simplifies analysis of fluorinated or nitrogen-rich analogs .
- Computational Modeling : DFT calculations predict chemical shifts and validate stereochemical assignments .
Q. How do steric and electronic effects influence the reactivity of the azetidine ring in functionalization reactions?
- Steric Hindrance : Substituents at the 3-position of azetidine (e.g., tetrahydrofuranmethoxy) slow nucleophilic attacks but stabilize intermediates via hydrogen bonding .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enabling regioselective alkylation .
- Solvent Polarity : Protic solvents (e.g., methanol) stabilize charged intermediates in SN2 mechanisms .
Methodological Considerations
Q. What analytical workflows are recommended for detecting trace impurities in scaled-up syntheses?
- LC-MS/MS : Identifies low-abundance byproducts (e.g., oxidized furan derivatives) .
- Gas Chromatography (GC) : Monitors residual solvents (e.g., THF, triethylamine) .
- Elemental Analysis : Confirms stoichiometry in final products .
Q. How can researchers mitigate challenges in crystallizing polar azetidine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
